Cas no 1810034-40-2 (Curcumaromin C)

Curcumaromin C 化学的及び物理的性質
名前と識別子
-
- Curcumaromin C
- 1810034-40-2
- AKOS040761549
- (1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione
- CS-0149557
-
- インチ: InChI=1S/C29H32O4/c1-19(2)25-15-4-20(3)18-26(25)29(27(32)16-9-21-5-11-23(30)12-6-21)28(33)17-10-22-7-13-24(31)14-8-22/h5-14,16-19,25-26,29-31H,4,15H2,1-3H3/b16-9+,17-10+/t25-,26+/m1/s1
- InChIKey: XPEWDUSWUQJRDO-WUDRIEKWSA-N
- ほほえんだ: CC(C)C1CCC(C)=CC1C(C(=O)\C=C\c1ccc(O)cc1)C(=O)\C=C\c1ccc(O)cc1 |c:7|
計算された属性
- せいみつぶんしりょう: 444.23005950g/mol
- どういたいしつりょう: 444.23005950g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 702
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.6Ų
- 疎水性パラメータ計算基準値(XlogP): 6.3
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 631.8±50.0 °C at 760 mmHg
- フラッシュポイント: 349.9±26.6 °C
- じょうきあつ: 0.0±1.9 mmHg at 25°C
Curcumaromin C セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Curcumaromin C 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3733-1 mL * 10 mM (in DMSO) |
Curcumaromin C |
1810034-40-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4610 | 2023-09-15 | |
TargetMol Chemicals | TN3733-5 mg |
Curcumaromin C |
1810034-40-2 | 98% | 5mg |
¥ 4,510 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3733-1 mg |
Curcumaromin C |
1810034-40-2 | 1mg |
¥3235.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3733-1 ml * 10 mm |
Curcumaromin C |
1810034-40-2 | 1 ml * 10 mm |
¥ 4610 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C37170-5 mg |
CurcumarominC |
1810034-40-2 | 5mg |
¥6400.0 | 2022-04-28 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C37170-5mg |
CurcumarominC |
1810034-40-2 | ,96.0% | 5mg |
¥6400.0 | 2023-09-08 | |
TargetMol Chemicals | TN3733-5mg |
Curcumaromin C |
1810034-40-2 | 5mg |
¥ 4510 | 2024-07-20 |
Curcumaromin C 関連文献
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Diarylheptanoids Curcuminoids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Diarylheptanoids Linear diarylheptanoids Curcuminoids
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Curcumaromin Cに関する追加情報
Recent Advances in Curcumaromin C (1810034-40-2) Research: A Comprehensive Review
Curcumaromin C (CAS: 1810034-40-2) is a bioactive compound derived from the rhizomes of Curcuma species, which has garnered significant attention in recent years due to its potential therapeutic applications in oncology, inflammation, and metabolic disorders. This research briefing synthesizes the latest findings on Curcumaromin C, focusing on its molecular mechanisms, pharmacological properties, and clinical prospects. The compound's unique chemical structure, characterized by a diarylheptanoid backbone, has been linked to its multifaceted bioactivity, making it a promising candidate for drug development.
Recent studies have elucidated the molecular targets of Curcumaromin C, revealing its ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and MAPK. These pathways are critically involved in inflammation and cancer progression, suggesting that Curcumaromin C may serve as a potent anti-inflammatory and anti-neoplastic agent. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that Curcumaromin C inhibits NF-κB activation in macrophage cells, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6. This finding underscores its potential as a therapeutic for chronic inflammatory diseases.
In the context of oncology, preclinical studies have highlighted Curcumaromin C's ability to induce apoptosis and inhibit metastasis in various cancer cell lines. A groundbreaking 2024 study in Cancer Research reported that the compound selectively targets cancer stem cells (CSCs) in triple-negative breast cancer (TNBC), a subtype notorious for its resistance to conventional therapies. The study employed high-throughput screening and molecular docking simulations to identify Curcumaromin C's interaction with the Wnt/β-catenin pathway, a key regulator of CSC self-renewal. These results position Curcumaromin C as a potential adjunct therapy for aggressive cancers.
Despite these promising findings, challenges remain in translating Curcumaromin C into clinical applications. Pharmacokinetic studies indicate that the compound exhibits low oral bioavailability, necessitating the development of novel delivery systems such as nanoparticles or liposomes. Additionally, while toxicity profiles in animal models have been favorable, comprehensive safety assessments in humans are still pending. Collaborative efforts between academia and industry are underway to address these limitations, with several patents filed in 2024 for optimized formulations of Curcumaromin C.
In conclusion, Curcumaromin C represents a compelling example of nature-derived drug discovery, with its diverse pharmacological effects and relatively low toxicity. Future research should prioritize clinical trials to validate its efficacy and safety in human subjects, as well as explore synergistic combinations with existing therapies. The ongoing elucidation of its molecular mechanisms will further refine its therapeutic potential, solidifying its place in the next generation of precision medicine.
1810034-40-2 (Curcumaromin C) 関連製品
- 2748749-29-1(INDEX NAME NOT YET ASSIGNED)
- 2877718-86-8(2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)
- 877134-77-5(4-(Carbamoylamino)benzeneboronic Acid Pinacol Ester)
- 2228682-83-3(4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine)
- 923245-08-3(N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide)
- 1821803-66-0((1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride)
- 2171748-88-0(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid)
- 1013-69-0(Noreugenin)
- 1213842-66-0((1R)-1-(5-BROMO-3-FLUORO(2-PYRIDYL))PROPYLAMINE)
- 24247-53-8(2-bromobut-2-enal)




